4-Methoxy-2-(trifluoromethoxy)benzaldehyde
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Overview
Description
4-Methoxy-2-(trifluoromethoxy)benzaldehyde is an aromatic aldehyde with the molecular formula C9H7F3O3 and a molecular weight of 220.15 g/mol . This compound is characterized by the presence of both methoxy and trifluoromethoxy groups attached to a benzaldehyde core. It is commonly used in various chemical syntheses and research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of 4-Methoxy-2-(trifluoromethoxy)benzaldehyde is the mitochondrial electron transport at the cytochrome bc (1) complex . This complex plays a crucial role in cellular respiration, a process that generates ATP, the energy currency of the cell.
Mode of Action
The compound exerts its activity by inhibiting the cytochrome bc (1) complex This inhibition disrupts the normal flow of electrons within the mitochondria, leading to a decrease in ATP production
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-methoxybenzaldehyde with trifluoromethoxy reagents under controlled conditions
Industrial Production Methods
In industrial settings, the production of 4-Methoxy-2-(trifluoromethoxy)benzaldehyde may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-(trifluoromethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy and trifluoromethoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Methoxy-2-(trifluoromethoxy)benzaldehyde is utilized in various scientific research applications, including:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-(trifluoromethoxy)benzaldehyde: Similar structure but with different positioning of the methoxy and trifluoromethoxy groups.
4-(Trifluoromethoxy)benzaldehyde: Lacks the methoxy group, making it less versatile in certain reactions.
4-(Difluoromethoxy)benzaldehyde: Contains a difluoromethoxy group instead of trifluoromethoxy, affecting its chemical properties.
Uniqueness
Its ability to undergo diverse chemical reactions and its utility in scientific research make it a valuable compound .
Properties
IUPAC Name |
4-methoxy-2-(trifluoromethoxy)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c1-14-7-3-2-6(5-13)8(4-7)15-9(10,11)12/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUIWDQXZDLZIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=O)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590698 |
Source
|
Record name | 4-Methoxy-2-(trifluoromethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886503-52-2 |
Source
|
Record name | 4-Methoxy-2-(trifluoromethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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